molecular formula C17H18N6O2S B2467967 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2097921-21-4

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2467967
CAS No.: 2097921-21-4
M. Wt: 370.43
InChI Key: UOVBOHFDMQHSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a novel synthetic compound designed for preclinical research, particularly in the field of oncology. Its molecular structure incorporates a quinazolinone core, a scaffold widely recognized in medicinal chemistry for its ability to interact with the ATP-binding sites of various kinase enzymes . This scaffold is a featured component in many established kinase inhibitors and has been extensively explored in the development of anticancer agents . The specific substitution pattern on the quinazolinone core is a key determinant of its selectivity and potency against target kinases. Hybrid molecules containing the quinazolinone moiety have demonstrated significant potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in numerous malignancies . Furthermore, structural analogs featuring the 4-oxo-3,4-dihydroquinazolin core have shown promising activity as multikinase inhibitors, simultaneously targeting receptors such as VEGFR-2 and EGFR, which is a successful strategy to overcome therapeutic resistance in cancer treatment . The design of this compound also includes a 1,2,5-thiadiazole heterocycle, which can serve as a bioisostere for other aromatic systems, potentially optimizing the molecule's binding affinity and pharmacokinetic properties. The integration of these pharmacophores is intended to create a hybrid molecule with enhanced research value for investigating signal transduction pathways. Researchers can utilize this compound to study the effects of multi-kinase inhibition on cancer cell proliferation, apoptosis, and angiogenesis. It is supplied For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-16(10-23-11-18-14-4-2-1-3-13(14)17(23)25)20-12-5-7-22(8-6-12)15-9-19-26-21-15/h1-4,9,11-12H,5-8,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVBOHFDMQHSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a complex organic molecule belonging to the quinazoline family. Quinazolines are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 366.47 g/mol. The structure features a quinazoline ring fused with a thiadiazole moiety and a piperidine side chain, which contributes to its biological properties.

PropertyValue
Molecular FormulaC19H22N4O2S
Molecular Weight366.47 g/mol
IUPAC NameThis compound
SMILESCC(=O)N1CCCCC1NC(=O)C2=NC(=O)C=C2C(=O)N=C2S=NC=N2

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes that play roles in DNA replication and protein synthesis. This inhibition can lead to reduced proliferation of cancer cells.
  • Receptor Interaction : It interacts with various receptors that are implicated in cancer progression and inflammation. For instance, it may block pathways associated with VEGFR (Vascular Endothelial Growth Factor Receptor), which is crucial for tumor angiogenesis .

Anticancer Activity

Research has demonstrated that the compound possesses significant cytotoxic effects against various cancer cell lines:

  • HCT116 (Colon Cancer) : The compound showed an IC50 value of approximately 10 μM, indicating effective growth inhibition.
  • MCF7 (Breast Cancer) : Exhibited potent antiproliferative activity with an IC50 value of around 8 μM .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that the compound may have antimicrobial effects against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Case Studies

  • Study on Quinazoline Derivatives : A study focused on quinazoline derivatives highlighted the enhanced anticancer activity when substituents such as thiadiazoles are included. The specific compound under review demonstrated superior activity compared to other derivatives tested against similar cell lines .
  • Thiadiazole Compounds : Research on thiadiazole derivatives indicated that compounds with similar structural features exhibited significant cytotoxicity against human lung carcinoma cells (A549) and induced apoptosis through caspase activation .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a quinazolinone structure often exhibit significant anticancer properties. The mechanism typically involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, derivatives of quinazolinone have been shown to target thymidylate synthase, an enzyme critical for DNA synthesis, leading to reduced cancer cell viability .

Case Study:
In vitro studies have demonstrated that similar quinazolinone derivatives effectively inhibit cancer cell lines such as MDA-MB-231, with IC50 values indicating potent activity. These findings suggest that the compound under discussion may also possess similar anticancer properties, warranting further investigation through synthesized analogs and testing .

Antimicrobial Properties

The incorporation of a thiadiazole ring in the compound's structure suggests potential antimicrobial activity. Compounds containing thiadiazoles are known for their effectiveness against various bacterial strains due to their ability to interfere with bacterial folate synthesis pathways .

Research Insights:
Studies have shown that modifications in the piperidine and thiadiazole components can enhance antimicrobial efficacy. For instance, derivatives targeting specific bacterial enzymes have demonstrated promising results in inhibiting growth .

Pharmacological Mechanisms

The pharmacodynamics of this compound likely involve multiple mechanisms:

  • Enzyme Inhibition: Compounds with similar structures have been documented to inhibit acetylcholinesterase and other critical enzymes associated with disease progression.
  • Molecular Interaction: Molecular docking studies reveal potential binding sites on target proteins, suggesting a mechanism whereby the compound can exert its effects at the molecular level .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone/Pyrimidinone Cores

Compound 20 (from ):

  • Structure : 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
  • Key Differences: Replaces the quinazolinone with a dihydropyrimidinone ring. Incorporates a benzothiazole group (vs. thiadiazole-piperidine) and a 4-methoxybenzyl substituent. Includes a sulfur atom in the acetamide linker (thioacetamide vs. acetamide).
  • The thioacetamide bridge may increase susceptibility to metabolic oxidation compared to the target compound’s stable acetamide linkage.

Compound 2 (from ):

  • Structure : A highly complex derivative with a dihydroquinazolin-8-yl group, cyclopropa-pyrazole, and boronic acid intermediates.
  • Key Differences :
    • Features a fused cyclopropa and pyrazole system, increasing molecular rigidity.
    • Includes boronic acid residues for Suzuki-Miyaura cross-coupling, suggesting use in targeted covalent inhibition.
  • Implications :
    • The boronic acid group enables selective binding to serine proteases or proteasomes, diverging from the target compound’s kinase-focused design .
    • The rigid structure may limit bioavailability due to poor membrane permeability.

Analogues with Acetamide Linkers and Heterocyclic Moieties

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (from ):

  • Structure : Benzothiazine core linked to an acetamide group.
  • Key Differences: Replaces quinazolinone with a benzothiazine ring, altering electron distribution. Lacks the thiadiazole-piperidine substituent.
  • Implications :
    • The benzothiazine sulfur atom may confer redox activity, making it prone to oxidation compared to the thiadiazole’s stability .
    • Simpler structure suggests lower target specificity but easier synthetic scalability.

Comparative Data Table

Property Target Compound Compound 20 Compound 2 Benzothiazine Acetamide
Core Structure Quinazolinone Dihydropyrimidinone Dihydroquinazolin-8-yl + cyclopropa Benzothiazine
Key Substituents Thiadiazol-piperidine Benzothiazole + 4-methoxybenzyl Boronic acid + trifluoromethyl None (parent structure)
Molecular Weight ~430 g/mol (estimated) ~520 g/mol ~650 g/mol ~250 g/mol
Solubility Moderate (piperidine enhances polarity) Low (CF₃ group increases lipophilicity) Very low (rigid, boronic acid) High (small size, polar acetamide)
Putative Target Kinases (CK1, tyrosine kinases) CK1 Proteasomes/covalent targets Broad-spectrum (derivatization required)
Metabolic Stability High (stable thiadiazole + acetamide) Moderate (thioether oxidation risk) Low (boronic acid reactivity) Low (benzothiazine oxidation)

Research Findings and Implications

  • Target Compound Advantages: The quinazolinone-thiadiazole-piperidine architecture balances target affinity (via quinazolinone) and pharmacokinetic properties (via polar piperidine). Predicted to exhibit superior metabolic stability over Compound 20 (thioacetamide) and Compound 2 (boronic acid), as per structural analogs .
  • Limitations :
    • Higher molecular weight (~430 g/mol) compared to the benzothiazine analog may reduce oral bioavailability.
    • Lack of in vivo data (based on evidence) necessitates further validation of kinase selectivity and toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.